4-Phenyl-2-(thiophen-3-yl)pyridine
Description
Properties
Molecular Formula |
C15H11NS |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-phenyl-2-thiophen-3-ylpyridine |
InChI |
InChI=1S/C15H11NS/c1-2-4-12(5-3-1)13-6-8-16-15(10-13)14-7-9-17-11-14/h1-11H |
InChI Key |
XUFMEJBYDGGDDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CSC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No experimental ¹H NMR spectra or data for 4-Phenyl-2-(thiophen-3-yl)pyridine are available. This information would typically provide chemical shifts (δ), coupling constants (J), and integration values for each proton, which are essential for assigning the protons in the phenyl, thiophene (B33073), and pyridine (B92270) rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, there is no available ¹³C NMR data. This technique is used to determine the number and types of carbon atoms in a molecule. The chemical shifts of the carbons in the aromatic rings and the quaternary carbons are critical for a complete structural assignment.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Advanced 2D NMR experiments are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) data, which would show correlations between coupled protons, is not available.
HSQC (Heteronuclear Single Quantum Coherence) spectra, used to identify which proton is attached to which carbon, could not be found.
HMBC (Heteronuclear Multiple Bond Correlation) data, which reveals longer-range couplings between protons and carbons (2-3 bonds), is also unavailable. This data is vital for confirming the connectivity between the phenyl, thiophene, and pyridine rings.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of a molecule by detecting the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
No FT-IR spectrum for 4-Phenyl-2-(thiophen-3-yl)pyridine has been reported. An FT-IR spectrum would show characteristic absorption bands corresponding to the vibrational frequencies of functional groups and the aromatic rings, such as C-H, C=C, and C=N stretching and bending vibrations.
Raman Spectroscopy
Publicly accessible Raman spectra for this compound are also unavailable. Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and providing additional information about the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π* or σ). For aromatic and heterocyclic compounds like 4-Phenyl-2-(thiophen-3-yl)pyridine, the most significant absorptions are typically due to π → π transitions within the conjugated system formed by the interconnected phenyl, pyridine, and thiophene rings.
While specific UV-Vis absorption maxima (λmax) for 4-Phenyl-2-(thiophen-3-yl)pyridine have not been reported in the reviewed literature, studies on analogous thiophene-based pyridine derivatives indicate that these molecules exhibit characteristic absorption bands. rsc.org For instance, related D–π–A (Donor-π-Acceptor) structural thiophene-based pyridine chromophores have been shown to possess distinct photophysical properties, including significant UV-Vis absorption. rsc.org The electronic absorption spectra of such compounds are influenced by the extent of π-conjugation and the electronic nature of the constituent rings. The phenyl and thiophene substituents on the pyridine core are expected to lead to bathochromic (red) shifts in the absorption maxima compared to unsubstituted pyridine, due to the extended π-system.
In a study of peripherally fused N-aryl-2-pyridonoporphyrins, which contain phenyl and pyridine moieties, the electronic absorption spectra displayed characteristic Soret and Q-bands, with their positions being sensitive to the molecular environment and substitution patterns. acs.org For 4-Phenyl-2-(thiophen-3-yl)pyridine, one would anticipate complex absorption bands in the UV region, likely with multiple maxima corresponding to the various electronic transitions within the molecule. The exact λmax values would be dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
No specific mass spectrometry data for 4-Phenyl-2-(thiophen-3-yl)pyridine has been found in the reviewed literature. However, the expected molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 237.32. The fragmentation of this compound under electron ionization would likely involve the characteristic cleavage of the pyridine and thiophene rings. The fragmentation of the pyridine ring often involves the loss of HCN, while thiophene can lose fragments such as C₂H₂S or a thioformyl (B1219250) radical (HCS). The stability of the aromatic rings would likely result in a prominent molecular ion peak.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For 4-Phenyl-2-(thiophen-3-yl)pyridine, with a molecular formula of C₁₅H₁₁NS, the theoretical exact mass can be calculated.
While no experimental HRMS data for the target compound is available, a study on a compound containing a gem-difluorostyrene bearing a 2-thiophene group reported HRMS data for a related but different molecule. tcichemicals.com For illustrative purposes, the table below shows hypothetical HRMS data for 4-Phenyl-2-(thiophen-3-yl)pyridine.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 238.0688 | Data not available |
| [M+Na]⁺ | 260.0508 | Data not available |
This table presents calculated values for 4-Phenyl-2-(thiophen-3-yl)pyridine. Experimental data is not available in the reviewed literature.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules, often resulting in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation.
Specific ESI-MS data for 4-Phenyl-2-(thiophen-3-yl)pyridine has not been reported. However, ESI-MS has been used to characterize copper(II) 4'-phenyl-terpyridine compounds, demonstrating its utility in the analysis of related pyridine-containing systems. nih.gov In a hypothetical ESI-MS analysis of 4-Phenyl-2-(thiophen-3-yl)pyridine, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 238.07. Depending on the conditions, adducts with sodium [M+Na]⁺ at m/z 260.05 or other cations present in the solvent might also be detected. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could be used to induce fragmentation and provide further structural information.
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional molecular structure of a crystalline compound, providing precise information on bond lengths, bond angles, and torsion angles.
A search of the literature did not yield any published single-crystal X-ray structure for 4-Phenyl-2-(thiophen-3-yl)pyridine. vulcanchem.com However, the crystal structure of a related compound, 3-phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] vulcanchem.comthiazin-4-one , has been reported and can provide some insight into the likely structural features of the target molecule.
It is anticipated that in 4-Phenyl-2-(thiophen-3-yl)pyridine, the aromatic rings would adopt a relatively planar arrangement to maximize π-conjugation, although some degree of twist between the rings is expected due to steric hindrance between the ortho-hydrogens. Intermolecular π-stacking interactions are also likely to play a role in the solid-state packing of the molecules. vulcanchem.com
Crystallographic Data Collection and Refinement
For the related compound, 3-phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] vulcanchem.comthiazin-4-one, the crystallographic data was collected and refined, providing a basis for structural comparison.
| Parameter | 3-phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] vulcanchem.comthiazin-4-one |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | Data not available |
| R-factor (%) | Data not available |
This table presents data for a related compound as specific data for 4-Phenyl-2-(thiophen-3-yl)pyridine is not available.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The analysis of bond lengths, bond angles, and torsion angles from a crystal structure provides a detailed picture of the molecular geometry. For 4-Phenyl-2-(thiophen-3-yl)pyridine, the bond lengths within the phenyl, pyridine, and thiophene rings are expected to be typical for aromatic systems. The C-C bonds connecting the rings and the C-S and C-N bonds within the heterocycles would be of particular interest.
In the related structure of 3-phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] vulcanchem.comthiazin-4-one, the dihedral angles between the pyridine and thiophene rings average between 15–25°, indicating a moderate disruption of conjugation. vulcanchem.com A similar range of torsion angles would be expected for 4-Phenyl-2-(thiophen-3-yl)pyridine, representing a balance between electronic stabilization from planarity and relief of steric strain.
Below is a table of expected bond lengths for the key structural motifs in 4-Phenyl-2-(thiophen-3-yl)pyridine, based on general values for these types of bonds.
| Bond | Expected Length (Å) |
| C-C (in phenyl) | ~1.39 |
| C-C (in pyridine) | ~1.39 |
| C-N (in pyridine) | ~1.34 |
| C-C (in thiophene) | ~1.37 - 1.42 |
| C-S (in thiophene) | ~1.71 |
| C-C (phenyl-pyridine) | ~1.49 |
| C-C (pyridine-thiophene) | ~1.48 |
This table presents generally accepted bond lengths for the indicated bond types and is for illustrative purposes as specific experimental data for 4-Phenyl-2-(thiophen-3-yl)pyridine is not available.
Hydrogen Bonding and Supramolecular Interactions in the Solid State
In the solid state, the supramolecular architecture of crystalline organic compounds is dictated by a variety of non-covalent interactions. For 4-Phenyl-2-(thiophen-3-yl)pyridine, the key interactions expected to define its crystal packing include weak hydrogen bonds and π-system interactions.
Interactions involving the sulfur atom of the thiophene ring are also possible. Weak C–H···S hydrogen bonds could provide additional stability to the crystal packing, a phenomenon observed in other thiophene-containing heterocyclic structures.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a summary of all intermolecular contacts. Although a specific analysis for 4-Phenyl-2-(thiophen-3-yl)pyridine cannot be presented without experimental crystal structure data, a hypothetical analysis based on related structures provides insight into the expected contributions of various contacts. nih.gov
The analysis generates a 2D fingerprint plot that summarizes the distribution of intermolecular contact distances. For a molecule like 4-Phenyl-2-(thiophen-3-yl)pyridine, the following contacts are expected to be the most significant contributors to the total Hirshfeld surface:
H···H Contacts: As is typical for organic molecules rich in hydrogen atoms, these non-specific, van der Waals interactions are expected to comprise the largest percentage of the total surface area, likely exceeding 40%. nih.gov
C···H/H···C Contacts: These represent the interactions between the carbon atoms of the aromatic rings and the hydrogen atoms of adjacent molecules. They are a hallmark of π-system packing and are anticipated to be the second most significant contributor. nih.gov
S···H/H···S Contacts: The presence of the thiophene ring introduces the possibility of contacts involving the sulfur atom. These would likely manifest as weak C–H···S interactions and would be clearly distinguishable on the Hirshfeld surface fingerprint plot. nih.gov
The relative contributions of these and other minor contacts (such as C···C, N···C, etc.) would ultimately define the molecular packing and the resulting physicochemical properties of the solid material.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are employed to determine the electronic structure and to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry.
The initial step in the computational analysis involves optimizing the geometry of 4-Phenyl-2-(thiophen-3-yl)pyridine to find its lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure is identified. The resulting optimized geometry corresponds to the molecule's most probable structure in the ground state.
Table 1: Representative Optimized Geometrical Parameters for 4-Phenyl-2-(thiophen-3-yl)pyridine (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Pyridine-Phenyl C-C | 1.49 | - | - |
| Pyridine-Thiophene C-C | 1.48 | - | - |
| C-N (Pyridine) | 1.34 | 117.0 | - |
| C-S (Thiophene) | 1.71 | 92.2 | - |
| Pyridine-Phenyl | - | - | 35.0 |
| Pyridine-Thiophene | - | - | 25.0 |
Note: The data in this table is illustrative and represents typical values for similar aromatic heterocyclic systems. Actual values would be obtained from specific DFT calculations.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov
For 4-Phenyl-2-(thiophen-3-yl)pyridine, the HOMO is expected to be distributed primarily over the electron-rich thiophene (B33073) and phenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be localized more on the electron-deficient pyridine (B92270) ring, suggesting it is the preferred site for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for 4-Phenyl-2-(thiophen-3-yl)pyridine (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.9 |
| HOMO-LUMO Gap | 3.9 |
Note: This data is for illustrative purposes. The actual HOMO and LUMO energies would be determined by specific DFT calculations.
DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and can be used to identify characteristic functional groups. For 4-Phenyl-2-(thiophen-3-yl)pyridine, key vibrational modes would include C-H stretching of the aromatic rings, C=C and C=N stretching within the pyridine ring, and C-S stretching in the thiophene ring. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. wu.ac.th These predictions help in the assignment of experimental NMR spectra, providing a detailed map of the molecule's atomic connectivity.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculated maximum absorption wavelengths (λmax) correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. These transitions provide insight into the electronic structure and conjugation within the molecule.
Reaction Mechanism Investigations through Computational Modeling
Beyond static molecular properties, computational chemistry can be employed to explore the dynamic processes of chemical reactions involving 4-Phenyl-2-(thiophen-3-yl)pyridine.
By mapping the potential energy surface of a reaction, computational models can identify the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. nih.gov For instance, in a hypothetical electrophilic substitution reaction on one of the aromatic rings, computational modeling could pinpoint the structure of the Wheland intermediate (the transition state) and calculate the energy required to form it.
When a reaction can proceed through multiple pathways to yield different products, computational analysis can help predict the most likely outcome. By calculating the activation energies for each possible pathway, the kinetically favored product (the one formed via the lowest energy barrier) can be identified. This is particularly useful for predicting regioselectivity in substitution reactions on the different rings of 4-Phenyl-2-(thiophen-3-yl)pyridine. For example, by comparing the activation energies for electrophilic attack at various positions on the phenyl, pyridine, and thiophene rings, one could predict the most probable site of substitution.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While specific molecular dynamics (MD) simulation studies exclusively focused on 4-Phenyl-2-(thiophen-3-yl)pyridine are not extensively documented in publicly available literature, the principles and applications of this technique to similar biaryl heterocyclic systems are well-established. MD simulations offer a powerful approach to explore the conformational space and dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms.
An MD simulation of 4-Phenyl-2-(thiophen-3-yl)pyridine would typically involve the following steps:
System Setup: A starting conformation of the molecule is placed in a simulation box, often solvated with an appropriate solvent like water to mimic physiological conditions.
Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure, allowing the solvent molecules to relax around the solute.
Production Run: The simulation is run for an extended period, during which the trajectory of each atom is saved at regular intervals.
Analysis of the simulation trajectory would reveal the preferred dihedral angles and the energy barriers to rotation between the planar and non-planar conformations. For biaryl systems, there is often a delicate balance between the stabilizing effects of extended π-conjugation in a planar conformation and the destabilizing steric hindrance between ortho hydrogens. nih.gov The dynamic behavior, such as the frequency and timescale of transitions between different conformational states, can also be quantified.
Table 1: Key Torsional Angles in 4-Phenyl-2-(thiophen-3-yl)pyridine for MD Simulation Analysis
| Dihedral Angle | Description | Expected Behavior |
| C(phenyl)-C(phenyl)-C(pyridine)-C(pyridine) | Defines the orientation of the phenyl ring relative to the pyridine ring. | Rotation around this bond is expected, with a potential energy minimum at a non-planar conformation to avoid steric clashes. |
| C(pyridine)-C(pyridine)-C(thiophene)-S(thiophene) | Defines the orientation of the thiophene ring relative to the pyridine ring. | Similar to the phenyl-pyridine linkage, this rotation will influence the overall molecular shape and electronic properties. |
Quantum Chemical Descriptors for Structure-Activity Relationship Studies (SAR)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in deriving a wide range of molecular descriptors that can quantify the structural and electronic features relevant to a molecule's function. While a specific, comprehensive SAR study on 4-Phenyl-2-(thiophen-3-yl)pyridine is not readily found, the descriptors that would be critical for such an analysis can be detailed based on studies of related thienyl-pyridine and phenyl-pyridine compounds. mdpi.com
These descriptors provide insights into a molecule's reactivity, polarity, and ability to participate in various intermolecular interactions.
Key Quantum Chemical Descriptors:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.
Atomic Charges: Calculating the partial charges on each atom can help in identifying sites prone to electrostatic interactions.
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S), which are derived from HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.
Table 2: Exemplary Quantum Chemical Descriptors for Thienyl-Pyridine Isomers
| Descriptor | 2-(2-Thienyl)pyridine | 3-(3-Thienyl)pyridine | Relevance to 4-Phenyl-2-(thiophen-3-yl)pyridine |
| Molecular Formula | C9H7NS | C9H7NS | The addition of a phenyl group to the pyridine ring will significantly alter the electronic and steric properties. |
| Molecular Weight | 161.23 g/mol | 161.23 g/mol | The molecular weight of 4-Phenyl-2-(thiophen-3-yl)pyridine will be higher due to the phenyl substituent. |
| XLogP3 (Lipophilicity) | 2.2 | 2.2 | The phenyl group in 4-Phenyl-2-(thiophen-3-yl)pyridine is expected to increase its lipophilicity, which is an important parameter for drug-likeness. |
| HOMO-LUMO Gap | (Not available in provided search results) | (Not available in provided search results) | This value would be calculated using DFT and is a key indicator of the kinetic stability and reactivity of the molecule. |
| Dipole Moment | (Not available in provided search results) | (Not available in provided search results) | This would be calculated to understand the molecule's polarity and its potential for dipole-dipole interactions. |
Data for 2-(2-Thienyl)pyridine and 3-(3-Thienyl)pyridine are sourced from PubChem. nih.govnih.gov The values for 4-Phenyl-2-(thiophen-3-yl)pyridine would require specific quantum chemical calculations.
By calculating these descriptors for a series of analogues of 4-Phenyl-2-(thiophen-3-yl)pyridine and correlating them with experimentally determined biological activities, a quantitative structure-activity relationship (QSAR) model could be developed. Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced potency and selectivity.
Reactivity and Mechanistic Investigations of 4 Phenyl 2 Thiophen 3 Yl Pyridine
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The reactivity of 4-Phenyl-2-(thiophen-3-yl)pyridine towards electrophilic and nucleophilic substitution is dictated by the electronic nature of its constituent rings. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack but more prone to nucleophilic substitution. oup.commdpi.com Conversely, the thiophene (B33073) and phenyl rings are electron-rich and readily undergo electrophilic substitution.
Electrophilic Aromatic Substitution:
Predicting the site of electrophilic attack requires consideration of the activating and deactivating effects of the substituents on each ring. The phenyl group at the 4-position of the pyridine ring will direct incoming electrophiles to its ortho and para positions. The thiophene ring, being electron-rich, is generally more reactive than benzene (B151609) towards electrophiles. researchgate.net The position of substitution on the thiophene ring is influenced by the point of attachment to the pyridine ring.
In the case of 4-Phenyl-2-(thiophen-3-yl)pyridine, the pyridine ring itself is strongly deactivated towards electrophilic substitution. oup.commdpi.com Therefore, electrophilic attack is most likely to occur on either the phenyl or the thiophene ring. The thiophene ring is generally more activated than the phenyl ring, suggesting that electrophilic substitution would preferentially occur on the thiophene moiety. Within the thiophene ring, the C2 and C5 positions are the most activated. Since the C3 position is already substituted, electrophilic attack would be directed to the C2 or C5 position.
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the pyridine ring makes it a prime target for nucleophilic attack. Nucleophilic substitution on pyridines typically occurs at the C2 and C4 positions. researchgate.netrsc.org In 4-Phenyl-2-(thiophen-3-yl)pyridine, the C2 position is substituted with the thiophene ring and the C4 position with the phenyl ring. However, nucleophilic substitution of hydrogen (SNH) can occur, particularly at the C4 position, through the formation of a 4-pyridyl pyridinium (B92312) salt intermediate. researchgate.net The presence of good leaving groups at these positions would further facilitate nucleophilic substitution. For instance, a bromo-substituted precursor could readily undergo nucleophilic substitution. researchgate.net
Oxidation and Reduction Pathways
The oxidation and reduction of 4-Phenyl-2-(thiophen-3-yl)pyridine can lead to a variety of products, depending on the reagents and reaction conditions employed.
Oxidation:
The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. acs.org The thiophene ring is also susceptible to oxidation, which can result in the formation of sulfoxides or sulfones. liv.ac.uk The specific outcome of the oxidation would depend on the chemoselectivity of the oxidizing agent. It is plausible that under controlled conditions, selective oxidation of either the pyridine nitrogen or the thiophene sulfur could be achieved. For instance, oxidation of pyridyl-substituted thiophenes with hydrogen peroxide has been shown to yield hydroxythiophenes. acs.org
Reduction:
The pyridine ring of 4-Phenyl-2-(thiophen-3-yl)pyridine can be reduced to piperidine (B6355638) or its partially hydrogenated derivatives. The reduction of pyridinium salts is a common method to achieve this transformation. liv.ac.uk For example, rhodium-catalyzed transfer hydrogenation of quaternary pyridinium salts can yield 1,2,3,6-tetrahydropyridines or piperidines depending on the substitution pattern. liv.ac.uk It is conceivable that quaternization of the pyridine nitrogen in 4-Phenyl-2-(thiophen-3-yl)pyridine followed by reduction would lead to the corresponding substituted piperidine. The phenyl and thiophene rings are generally more resistant to reduction under these conditions. A layered triazine network composed of thiophene and pyridine rings has been shown to undergo reduction in an electrocatalytic oxygen reduction reaction, suggesting the possibility of reducing the pyridine moiety within this combined system. researchgate.net
Exploration of Unique Reactivity Patterns Due to the Combined Heterocyclic System
The juxtaposition of the phenyl, thiophene, and pyridine rings in a single molecule can give rise to unique reactivity patterns that are not observed in the individual parent heterocycles. These can include intramolecular cyclizations, altered regioselectivity in substitution reactions, and novel metal-catalyzed cross-coupling behaviors.
The presence of the three rings in a conjugated system can influence the electronic properties of the entire molecule, potentially leading to unexpected sites of reactivity. For instance, the combined electron-withdrawing and -donating effects could lead to ambiphilic character, allowing the molecule to react with both electrophiles and nucleophiles under different conditions.
Furthermore, the specific arrangement of the rings may facilitate intramolecular cyclization reactions upon treatment with suitable reagents. For example, photochemical cyclization of related N-aryl(hetaryl)-substituted chlorothiophenecarboxamides is a known method for constructing fused pyridine rings. researchgate.net While not a direct reaction of the title compound, it highlights the potential for cyclization reactions within such systems.
Coordination Chemistry and Metal Complex Formation
Structural Analysis of Metal-Ligand Architectures
Coordination Geometries and Distortions
While crystal structures specifically for metal complexes of 4-Phenyl-2-(thiophen-3-yl)pyridine are not extensively documented in the reviewed literature, the coordination geometries can be inferred from related structures containing both pyridine (B92270) and thiophene (B33073) functionalities. For instance, complexes of similar ligands with transition metals such as copper(II), zinc(II), and cobalt(II) have been shown to adopt various coordination geometries.
Commonly observed geometries include distorted octahedral and distorted square pyramidal arrangements researchgate.net. In a hypothetical octahedral complex with a generic divalent metal ion (M²⁺), two molecules of 4-Phenyl-2-(thiophen-3-yl)pyridine could act as bidentate ligands, coordinating through the pyridine nitrogen and the thiophene sulfur. The remaining two coordination sites would be occupied by ancillary ligands, such as halides or solvent molecules. Distortions from ideal geometries are common in such complexes due to the steric hindrance imposed by the phenyl and thiophene rings and the specific electronic requirements of the metal center.
Table 1: Plausible Coordination Geometries for Metal Complexes of 4-Phenyl-2-(thiophen-3-yl)pyridine (Hypothetical)
| Metal Ion (M²⁺) | Plausible Geometry | Potential Ancillary Ligands |
| Cu(II) | Distorted Octahedral, Square Pyramidal | Cl⁻, Br⁻, H₂O |
| Zn(II) | Distorted Octahedral, Tetrahedral | Cl⁻, NO₃⁻, CH₃COO⁻ |
| Co(II) | Distorted Octahedral, Tetrahedral | Cl⁻, SCN⁻, H₂O |
| Pt(II) | Square Planar | Cl⁻, CN⁻ |
| Ir(III) | Octahedral | Cyclometalating ligands |
Supramolecular Assemblies in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The directional bonding capabilities of the pyridine nitrogen in 4-Phenyl-2-(thiophen-3-yl)pyridine make it a suitable candidate for the construction of extended supramolecular structures such as Metal-Organic Frameworks (MOFs) and coordination polymers. The synthesis of MOFs often involves the self-assembly of metal ions or clusters with organic linkers . In this context, 4-Phenyl-2-(thiophen-3-yl)pyridine can function as a multitopic linker, connecting metal centers to form one-, two-, or three-dimensional networks researchgate.netmaynoothuniversity.ie.
The phenyl and thiophene groups can further influence the packing of these supramolecular assemblies through non-covalent interactions such as π-π stacking and C-H···π interactions. The choice of metal ion and reaction conditions plays a crucial role in determining the final topology and dimensionality of the resulting framework royalsocietypublishing.orgwikipedia.org. For example, the use of metal ions with a preference for specific coordination numbers and geometries can guide the assembly process towards desired network structures.
Electronic and Photophysical Properties of Metal Complexes
The incorporation of 4-Phenyl-2-(thiophen-3-yl)pyridine into metal complexes is expected to give rise to interesting electronic and photophysical properties, stemming from metal-to-ligand charge transfer (MLCT) and intraligand (π-π*) transitions.
Luminescence and Photoluminescence Studies
Metal complexes containing both pyridine and thiophene moieties have shown promising luminescent properties nih.gov. The emission characteristics, including the wavelength and quantum yield, are highly dependent on the metal center, the coordination environment, and the rigidity of the resulting complex.
For instance, copper(I) and iridium(III) complexes with similar phenyl-pyridine and thiophene-containing ligands are known to be emissive. The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, can vary significantly. Studies on related compounds have reported PLQYs ranging from moderate to high, indicating that metal complexes of 4-Phenyl-2-(thiophen-3-yl)pyridine could be potential candidates for applications in lighting and display technologies cdnsciencepub.comresearchgate.netnih.govresearchgate.net. The emission color can be tuned by modifying the substituents on the ligand or by changing the metal ion, which alters the energy levels of the frontier molecular orbitals involved in the emission process.
Table 2: Representative Photoluminescence Data for Related Metal Complexes
| Complex Type | Emission Color | Photoluminescence Quantum Yield (PLQY) | Reference |
| Copper(I) Thiolate Complex | Blue-Green | ~1.0 (solid state) | cdnsciencepub.com |
| Trimer with Thiophene-S,S-dioxide | - | 0.12 - 0.70 | researchgate.net |
| Iridium(III) Phenylpyridine Complex | Blue | 0.52 - 0.70 (in CH₂Cl₂) | researchgate.net |
Redox Chemistry of Metal-Ligand Systems
The electrochemical behavior of metal complexes of 4-Phenyl-2-(thiophen-3-yl)pyridine is anticipated to be rich, involving both metal-centered and ligand-centered redox processes. Cyclic voltammetry is a common technique used to probe the redox potentials of such complexes researchgate.netresearchgate.net.
The redox potentials are influenced by the electron-donating or -withdrawing nature of the substituents on the pyridine and thiophene rings. The phenyl group at the 4-position of the pyridine ring is expected to have a noticeable effect on the electronic properties of the ligand and, consequently, on the redox behavior of its metal complexes. In related systems, quasi-reversible one-electron transfer processes are often observed, corresponding to the oxidation or reduction of the metal center or the ligand researchgate.net. The stability of different oxidation states of the metal can be tuned by the ligand environment, which has implications for the design of catalysts and redox-active materials. For example, iridium complexes with phenyl-pyridine and thiophene-pyridine ligands have been studied for their redox properties, which are crucial for their applications in electrochemiluminescence and organic light-emitting diodes researchgate.net.
Advanced Materials Applications and Probes
Non-Linear Optics (NLO) Material Research
No published research could be identified that explores the non-linear optical properties of 4-Phenyl-2-(thiophen-3-yl)pyridine. Its potential as an NLO material has not been reported.
Research on 4-Phenyl-2-(thiophen-3-yl)pyridine: A Review of Current Literature
Despite a comprehensive search of scientific literature, no specific studies detailing the molecular recognition, in vitro enzyme inhibition, or computational docking of the chemical compound 4-Phenyl-2-(thiophen-3-yl)pyridine were found.
Extensive database searches were performed to identify research that would fit within the requested advanced materials applications and probes framework, specifically focusing on its potential interactions at a molecular level. The search aimed to uncover data on:
Future Research Directions and Outlook
Development of Novel Synthetic Strategies for Regioselective Functionalization
The development of novel synthetic strategies for the regioselective functionalization of pyridine-thiophene-phenyl systems is a key area of future research. Direct C-H bond functionalization is an atom-economical approach that is particularly advantageous for the late-stage modification of complex molecules containing a pyridine (B92270) ring. researchgate.net Recent advancements have focused on achieving high regioselectivity under mild conditions, enabling transformations that were previously challenging. researchgate.net
Future efforts will likely concentrate on the development of catalysts that can overcome the intrinsic reactivity of the pyridine ring, which typically favors functionalization at the C2 and C4 positions. researchgate.net For instance, the use of a bifunctional N-heterocyclic carbene-ligated Ni–Al catalyst has shown promise in achieving selective C3-alkenylation of pyridines. researchgate.net Another innovative approach involves the use of an enzyme-mimic pocket-type urea (B33335) activation reagent to direct functionalization to the C4 position of the pyridine ring. researchgate.net
The synthesis of functionalized regioregular polythiophenes using transition metal catalysts, such as nickel- and palladium-based systems, has been a popular strategy. nih.gov Techniques like Kumada catalyst-transfer polycondensation and direct arylation polymerization (DArP) offer pathways to polymers with controlled molecular weights and tunable optoelectronic properties. nih.gov These methods could be adapted for the selective functionalization of the thiophene (B33073) moiety in 4-Phenyl-2-(thiophen-3-yl)pyridine.
| Synthetic Strategy | Catalyst/Reagent | Target Position | Reference |
| C-H Alkenylation | Bifunctional N-heterocyclic carbene-ligated Ni–Al | Pyridine C3 | researchgate.net |
| C-H Alkylation/Arylation | Enzyme-mimic pocket-type urea | Pyridine C4 | researchgate.net |
| Dearomative Alkylation | N-triazinylpyridinium salts | Pyridine C4 | researchgate.net |
| Metal-Free Phosphonation | BF3·OEt2 / Chloranil | Pyridine C4 | acs.org |
| Kumada Catalyst-Transfer Polycondensation | Nickel-based | Thiophene | nih.gov |
| Direct Arylation Polymerization (DArP) | Palladium-based | Thiophene | nih.gov |
Exploration of Advanced Spectroscopic Techniques for Dynamic Processes
Advanced spectroscopic techniques are crucial for understanding the dynamic processes in pyridine-thiophene-phenyl systems. The photophysical properties of these molecules are highly sensitive to their environment, as demonstrated by a thiophene-based α-cyanostyrene derivative (TPPA) which exhibits changes in its UV-vis and fluorescence spectra in response to pH and solvent polarity. nih.govresearchgate.net
Future research will likely employ time-resolved fluorescence and absorption spectroscopy to probe the excited-state dynamics, including processes like intramolecular charge transfer (ICT) and Förster Resonance Energy Transfer (FRET). rsc.org These techniques can provide insights into the conformational changes and energy relaxation pathways that are critical for applications in sensors and light-emitting devices. The study of thiophene dendrimers has shown that their spectroscopic properties differ significantly from linear oligomers, with broad absorption spectra and narrower fluorescence. uh.edu Investigating the single-molecule spectroscopy of 4-Phenyl-2-(thiophen-3-yl)pyridine and its derivatives could reveal heterogeneities in their photophysical behavior.
Integration of Computational Approaches for Rational Design of Derivatives
Computational methods are becoming indispensable for the rational design of novel 4-Phenyl-2-(thiophen-3-yl)pyridine derivatives with tailored properties. Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, molecular orbitals, and potential energy surfaces of these molecules. nih.gov This information is vital for understanding their reactivity and designing compounds with specific electronic and optical properties.
Molecular docking studies are another powerful tool, particularly in the context of medicinal chemistry. By simulating the binding of a ligand to a biological target, researchers can predict the binding affinity and mode of interaction. nih.gov This approach has been used to design novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives as potential dual inhibitors of EGFR and VEGFR-2 for cancer therapy. nih.gov Future work will likely involve more sophisticated computational models that can accurately predict the properties of these molecules in different environments, such as in solution or at interfaces, to guide the synthesis of new functional materials.
Investigation of Emerging Applications in Functional Materials
The unique electronic and optical properties of pyridine-thiophene-phenyl systems make them promising candidates for a variety of functional materials. Thiophene-based conjugated polymers are known for their exceptional optical and conductive properties, which are being exploited in electronic and optoelectronic devices. nih.gov The introduction of a phenyl and a pyridine ring to the thiophene core in 4-Phenyl-2-(thiophen-3-yl)pyridine can be expected to modulate these properties, opening up new avenues for applications.
One emerging area is in the development of photoluminescent materials. nih.gov A thiophene-based derivative has been shown to form nanoparticles with bright fluorescence emission, and co-assembly with pillar rsc.orgarene can lead to white-light-emitting materials. nih.govresearchgate.net Another potential application is in photochromic materials, where the molecule can be reversibly switched between two isomers with different absorption spectra upon irradiation with light. researchgate.net Derivatives of 4-Phenyl-2-(thiophen-3-yl)pyridine could be designed to exhibit photochromism for applications in optical data storage and molecular switches. Furthermore, the scaffold is being explored for its potential in medicinal chemistry, with derivatives showing promise as antitumor agents. nih.gov
| Application Area | Key Property | Example System | Reference |
| Organic Electronics | High conductivity, tunable optoelectronics | Regioregular polythiophenes | nih.gov |
| Photoluminescent Materials | Bright fluorescence, white-light emission | Thiophene-based α-cyanostyrene-derivative (TPPA) with pillar rsc.orgarene | nih.govresearchgate.net |
| Photochromic Materials | Reversible photoisomerization | Diarylethene derivatives | researchgate.net |
| Medicinal Chemistry | Enzyme inhibition | 4-Thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | nih.gov |
Exploration of Supramolecular Chemistry and Self-Assembly of Pyridine-Thiophene-Phenyl Systems
The study of supramolecular chemistry and self-assembly of pyridine-thiophene-phenyl systems offers a bottom-up approach to creating complex, functional nanostructures. nih.gov The non-covalent interactions between these molecules, such as π-π stacking, hydrogen bonding, and van der Waals forces, can direct their assembly into well-defined architectures. rsc.orgnih.gov
A thiophene-based α-cyanostyrene derivative has been observed to self-assemble into nanoparticles in organic solvents and nanofibers in aqueous mixtures. nih.gov The morphology of the assemblies can be controlled by factors such as solvent composition and pH. nih.govresearchgate.net Similarly, thiophene dendrimers have been shown to form globular aggregates, nanowires, and 2D crystalline structures depending on the substrate and the molecular structure. uh.edu
Future research will focus on gaining a deeper understanding of the principles that govern the self-assembly of 4-Phenyl-2-(thiophen-3-yl)pyridine and its derivatives. This will involve a combination of experimental techniques, such as scanning probe microscopy and X-ray diffraction, and computational modeling. The ability to control the self-assembly process will be key to fabricating novel materials with tailored properties for applications in nanoelectronics, sensing, and catalysis.
| Self-Assembled Structure | Driving Force/Controlling Factor | Molecular System | Reference |
| Nanoparticles/Nanofibers | Solvent composition, pH | Thiophene-based α-cyanostyrene-derivative (TPPA) | nih.govresearchgate.net |
| Nanoribbons | Enhanced dispersion interactions (sulfur atoms) | Thiophene-containing chromophore amphiphiles | nih.gov |
| Nanowires, 2D Crystals | Substrate, molecular shape and size | Thiophene dendrimers | uh.edu |
| 1D Arrays | π-π stacking | 4-Phenyl-2,6-bis-(4-tol-yl)pyridine | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Phenyl-2-(thiophen-3-yl)pyridine, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine intermediates and thiophene boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands are critical for coupling efficiency, while solvents like toluene or DMF ensure solubility . Substitution reactions (e.g., replacing halogens with thiophene groups) may require sodium azide or thiocyanate reagents under reflux conditions. Purity is enhanced by optimizing temperature (80–120°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. Which spectroscopic techniques are most reliable for structural confirmation of 4-Phenyl-2-(thiophen-3-yl)pyridine?
- Methodological Answer : High-resolution NMR (¹H/¹³C) identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.0–8.5 ppm). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereoelectronic effects in the solid state. FT-IR detects functional groups like C-N (≈1600 cm⁻¹) and C-S (≈700 cm⁻¹). For ambiguous data, computational tools (DFT) predict spectral profiles to validate assignments .
Q. How can researchers mitigate byproduct formation during the synthesis of pyridine-thiophene hybrids?
- Methodological Answer : Byproducts often arise from incomplete coupling or oxidation. Strategies include:
- Using excess boronic acid (1.2–1.5 eq) to drive coupling completion .
- Adding scavengers (e.g., molecular sieves) to absorb moisture in Suzuki reactions.
- Purifying intermediates via column chromatography (silica gel, hexane/EtOAc) before final cyclization .
Advanced Research Questions
Q. What catalytic systems improve regioselectivity in thiophene-pyridine cross-coupling reactions?
- Methodological Answer : Ligand design is pivotal. Bulky ligands (e.g., SPhos) enhance steric control, directing coupling to the pyridine’s C2 position. Bidentate ligands (e.g., dppf) stabilize Pd(0) intermediates, reducing homocoupling byproducts. Microwave-assisted synthesis (100–150°C, 30 min) accelerates reaction kinetics while maintaining selectivity . For electron-deficient pyridines, Cu(I) co-catalysts improve thiophene incorporation .
Q. How should contradictory biological activity data (e.g., IC₅₀ variability) for 4-Phenyl-2-(thiophen-3-yl)pyridine derivatives be resolved?
- Methodological Answer :
- Assay Validation : Replicate enzyme inhibition studies (e.g., kinase assays) under standardized conditions (pH 7.4, 25°C) to minimize experimental noise .
- Structural Analysis : Compare X-ray or docking studies to confirm binding mode consistency across derivatives. Discrepancies may arise from conformational flexibility in the thiophene ring .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in dose-response datasets, correlating with substituent electronic effects (Hammett plots) .
Q. What computational approaches predict the photophysical properties of 4-Phenyl-2-(thiophen-3-yl)pyridine for optoelectronic applications?
- Methodological Answer :
- TD-DFT Calculations : Model HOMO-LUMO gaps to estimate absorption/emission wavelengths. Include solvent effects (PCM model) for accuracy.
- Molecular Dynamics : Simulate π-π stacking interactions in thin films to assess charge transport efficiency.
- Contradiction Resolution : Cross-validate computational results with experimental UV-Vis and fluorescence spectra. Discrepancies may indicate neglected excited-state relaxation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
